molecular formula C19H14O B14751487 4-Benzhydrylidenecyclohexa-2,5-dien-1-one CAS No. 479-71-0

4-Benzhydrylidenecyclohexa-2,5-dien-1-one

Cat. No.: B14751487
CAS No.: 479-71-0
M. Wt: 258.3 g/mol
InChI Key: MPNBBQFKLWQJIP-UHFFFAOYSA-N
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Description

4-Benzhydrylidenecyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C₁₉H₁₄O and a molecular weight of 258.314 g/mol It is known for its unique structure, which includes a benzhydryl group attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzhydrylidenecyclohexa-2,5-dien-1-one typically involves the condensation of benzhydryl chloride with cyclohexa-2,5-dien-1-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-Benzhydrylidenecyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydrylidenecyclohexa-2,5-dien-1-one oxides, while reduction can produce benzhydrylidenecyclohexa-2,5-dien-1-ol .

Scientific Research Applications

4-Benzhydrylidenecyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzhydrylidenecyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its benzhydryl group and cyclohexa-2,5-dien-1-one ring make it a versatile compound for various chemical transformations and applications .

Properties

CAS No.

479-71-0

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

4-benzhydrylidenecyclohexa-2,5-dien-1-one

InChI

InChI=1S/C19H14O/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H

InChI Key

MPNBBQFKLWQJIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)C=C2)C3=CC=CC=C3

Origin of Product

United States

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